

Akt inhibitor VIII reversible inhibitor

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Compound Focus: Akt inhibitor VIII

CAS No.: 612847-09-3

Cat. No.: S517762

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Biochemical and Cellular Activity

Akt Inhibitor VIII exhibits potent, isoform-selective inhibition against the different Akt isoforms, as shown in the table below.

Isoform	IC ₅₀ (nM)
Akt1	58 nM [1] [2] [3]
Akt2	210 nM [1] [2] [3]
Akt3	2,120 - 2,119 nM [1] [3]

Its action is highly selective; even at high concentrations (up to 50 μ M), it does not inhibit other closely related AGC family kinases like PKA, PKC, and SGK, nor does it affect Akt that lacks the PH domain [1]. In cellular models, it blocks both basal and stimulated phosphorylation and activation of Akt1/Akt2, thereby overcoming Akt-mediated tumor resistance to chemotherapy [1].

Experimental Protocols and Applications

In Vitro Use in Cell Culture

The following protocol from a study on fibroblast viability and MMP-1 expression illustrates a typical in vitro application [4]:

- **Cell Pretreatment:** Fibroblasts were pretreated with **5 μ M Akt Inhibitor VIII** for 1 hour.
- **Cytokine Stimulation:** Cells were then incubated with or without IL-13 (2.5 ng/ml) for an additional hour.
- **TNF- α Challenge:** Finally, cells were stimulated with TNF- α (5 ng/ml) for 24 hours.
- **Analysis:** Cell supernatants were collected and analyzed by ELISA for MMP-1 expression. A dose-response study (2.5 and 5 μ M) established that these concentrations were non-toxic over a 24-hour period [4].

Use in Cancer Research

Another study in MCF-7 breast cancer cells used **Akt Inhibitor VIII** to demonstrate its role in enhancing the anti-proliferative effects of other compounds [3]:

- **Dosing:** Cells were treated with 10-100 μ M of **Akt Inhibitor VIII** for 24, 48, and 72 hours.
- **Observed Effects:** The inhibitor significantly reduced cell proliferation, induced G0/G1 cell cycle arrest, and promoted apoptosis, as evidenced by increased cleavage of caspase-9, caspase-7, and PARP [3].

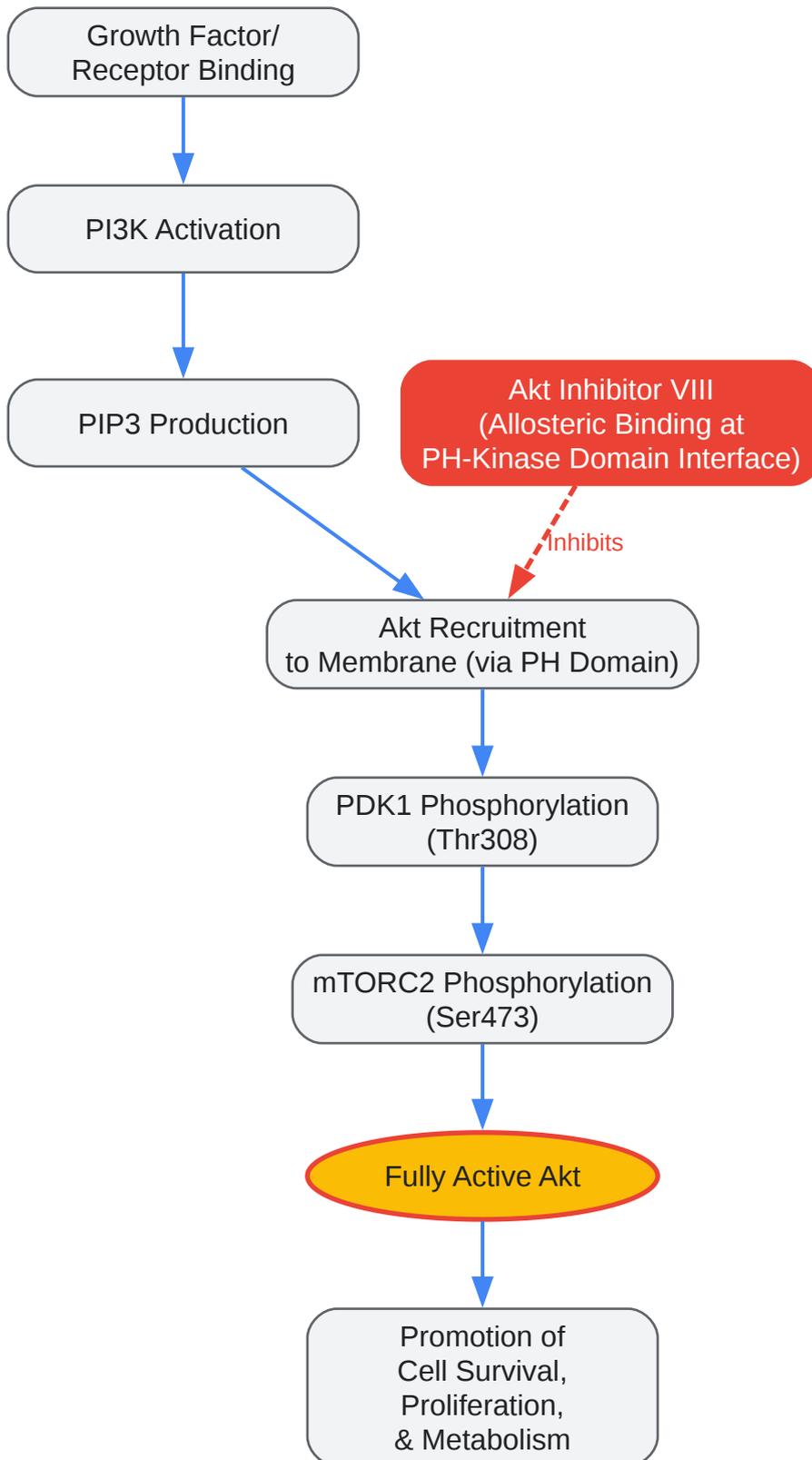
In Vivo Application

In BALB/c nude mice, **Akt Inhibitor VIII** was shown to suppress tumor growth in a dose-dependent manner [3]:

- **Dosage & Administration:** 15 mg/kg and 30 mg/kg, administered via intraperitoneal injection once daily for 8 days.
- **Result:** Achieved tumor growth inhibition rates of 32% and 54%, respectively [3].

Mechanism within the Akt Signaling Pathway

Akt Inhibitor VIII is an allosteric inhibitor that binds at the interface between the Pleckstrin Homology (PH) domain and the kinase domain, stabilizing Akt in an inactive conformation. The following diagram illustrates how it exerts its effect within the broader PI3K/Akt signaling context.



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Akt Inhibitor VIII acts allosterically to prevent Akt activation by binding to the PH-kinase domain interface.

Practical Handling Information

For reliable experimental results, please note the following handling guidelines:

Aspect	Recommendation
Solubility	≥9.2 mg/mL in DMSO [3]. Soluble to at least 5 mg/mL [1].
Storage	Protect from light [1] [2]. Store solid at 2-8°C [1] or ≤ -4°C [5].
Solution Stability	Stock solutions in DMSO are stable for up to 6 months when stored at -70°C [1].
Purity	Typically ≥95% (HPLC) [1] or ≥97% (HPLC) [5].

Research Context and Comparison

Akt inhibitors are broadly classified into two categories, and understanding where **Akt Inhibitor VIII** fits is key.

- **Allosteric Inhibitors (like Akt Inhibitor VIII):** Bind at the PH-kinase domain interface, locking Akt in an inactive conformation. Their activity is highly dependent on the intact PH domain [1] [6].
- **ATP-competitive Inhibitors (like capivasertib):** Bind to the active kinase conformation in the ATP-binding pocket. These are often pan-inhibitors and are less affected by certain Akt mutations (e.g., E17K) that can cause resistance to allosteric inhibitors [6].

Akt Inhibitor VIII serves as a critical tool for discerning the specific roles of Akt1 and Akt2 in various biological processes. Its value lies in its reversible action, isozyme selectivity, and well-characterized use in both in vitro and in vivo models.

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To cite this document: Smolecule. [Akt inhibitor VIII reversible inhibitor]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b517762#akt-inhibitor-viii-reversible-inhibitor>]

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